molecular formula C35H47N8O6P B12387436 Mps1-IN-8

Mps1-IN-8

Cat. No.: B12387436
M. Wt: 706.8 g/mol
InChI Key: BRQRTBHRMBBOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mps1-IN-8 is a small molecule inhibitor specifically designed to target monopolar spindle kinase 1 (Mps1), also known as threonine tyrosine kinase (TTK). Mps1 is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Overexpression of Mps1 has been linked to various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mps1-IN-8 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of key intermediates through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring compliance with safety and environmental regulations. Purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Mps1-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .

Mechanism of Action

Mps1-IN-8 exerts its effects by inhibiting the kinase activity of Mps1. The compound binds to the ATP-binding site of Mps1, preventing the phosphorylation of its substrates. This inhibition disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in cancer cells. The molecular targets and pathways involved include the recruitment of checkpoint proteins such as Bub1 and Mad1 to kinetochores, which are essential for SAC activation .

Comparison with Similar Compounds

Similar Compounds

Several other Mps1 inhibitors have been developed, including:

Uniqueness of Mps1-IN-8

This compound stands out due to its high specificity and potency in inhibiting Mps1. Unlike some other inhibitors, this compound has shown promising results in preclinical studies with minimal off-target effects. Its unique chemical structure allows for effective binding to the ATP-binding site of Mps1, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C35H47N8O6P

Molecular Weight

706.8 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-8-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyanilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide;phosphoric acid

InChI

InChI=1S/C35H44N8O2.H3O4P/c1-7-22-10-9-11-23(8-2)30(22)38-34(44)32-27-14-12-24-21-36-35(39-31(24)33(27)42(5)40-32)37-28-15-13-26(20-29(28)45-6)43-18-16-25(17-19-43)41(3)4;1-5(2,3)4/h9-11,13,15,20-21,25H,7-8,12,14,16-19H2,1-6H3,(H,38,44)(H,36,37,39);(H3,1,2,3,4)

InChI Key

BRQRTBHRMBBOCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)N6CCC(CC6)N(C)C)OC)C.OP(=O)(O)O

Origin of Product

United States

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